molecular formula C8H10BrN B1292849 3-Bromo-2,4,6-trimethylpyridine CAS No. 23079-73-4

3-Bromo-2,4,6-trimethylpyridine

Cat. No.: B1292849
CAS No.: 23079-73-4
M. Wt: 200.08 g/mol
InChI Key: HDIJRNSEQXUVPU-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trimethylpyridine: is an organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol . It is a derivative of pyridine, where three methyl groups are substituted at the 2, 4, and 6 positions, and a bromine atom is substituted at the 3 position. This compound is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction is carried out using hydrogen bromide as the brominating agent . The general reaction scheme is as follows:

2,4,6-trimethylpyridine+HBr3-Bromo-2,4,6-trimethylpyridine\text{2,4,6-trimethylpyridine} + \text{HBr} \rightarrow \text{this compound} 2,4,6-trimethylpyridine+HBr→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,6-trimethylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2,4,6-trimethylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: this compound carboxylic acid or aldehyde derivatives.

    Reduction: 2,4,6-trimethylpyridine.

Scientific Research Applications

3-Bromo-2,4,6-trimethylpyridine is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds and drug discovery.

    Material Science: As a precursor for the synthesis of functional materials and polymers.

    Biological Studies: In the study of enzyme mechanisms and biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,6-trimethylpyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In oxidation reactions, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids or aldehydes.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,4,6-trimethylpyridine is unique due to the presence of three methyl groups and a bromine atom, which provides distinct reactivity and properties compared to other bromopyridine derivatives. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields.

Properties

IUPAC Name

3-bromo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIJRNSEQXUVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648817
Record name 3-Bromo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23079-73-4
Record name 3-Bromo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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